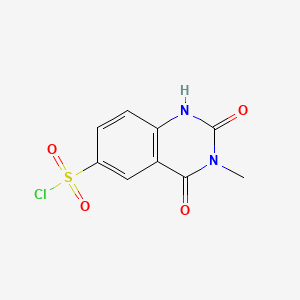

3-Chloro-4-(methylsulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

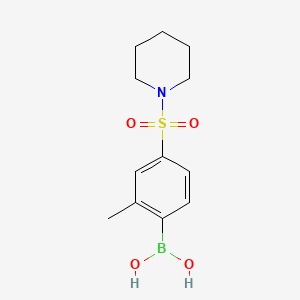

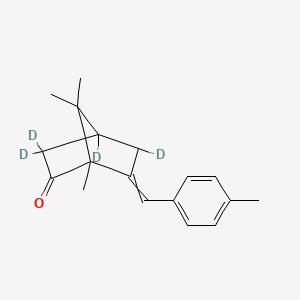

3-Chloro-4-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, has been reported in the literature . The method includes adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen with pressure intensity of 0 MPa to 3.0 MPa into the autoclave, heating the autoclave till the temperature reaches 140 DEG C to 200 DEG C, keeping the temperature and conducting a stirring reaction for 1 hour, injecting oxygen into the autoclave again, and continuing to keep the temperature and conduct a stirring reaction .Molecular Structure Analysis

The InChI code for 3-Chloro-4-(methylsulfonyl)benzoic acid is 1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

3-Chloro-4-(methylsulfonyl)benzoic acid is a solid substance .Applications De Recherche Scientifique

Antioxidant Capacity Assays

3-Chloro-4-(methylsulfonyl)benzoic acid, like its structural analogs, has been involved in research exploring the mechanisms of antioxidant capacity assays. For instance, the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of compounds, has been reviewed to understand the reaction pathways of antioxidants. This assay is essential for comparing the antioxidant potential of various substances, including phenolic compounds, which can form specific adducts indicating antioxidant capacity. Understanding these pathways helps elucidate the specific reactions, such as coupling, contributing to the total antioxidant capacity, highlighting the compound's relevance in antioxidant research (Ilyasov et al., 2020).

Corrosion Inhibition

Research into sulfamic acid as an environmentally friendly alternative for acid cleaning and corrosion inhibition suggests a potential application area for 3-Chloro-4-(methylsulfonyl)benzoic acid. Organic compounds, possibly including derivatives of this chemical, are used to prevent corrosive damage on metallic surfaces in acidic environments. The effectiveness of these inhibitors, often assessed through electrochemical analyses, indicates a significant area of application for such compounds in industrial maintenance and preservation, emphasizing the importance of understanding their adsorption mechanisms and corrosion prevention efficacy (Verma & Quraishi, 2022).

Drug Delivery and Nanoformulations

In the realm of medicinal chemistry, derivatives of 3-Chloro-4-(methylsulfonyl)benzoic acid have been explored for their potential in drug delivery systems, particularly for cardiovascular diseases. The development of suitable delivery systems includes the formulation of small organic compounds and nanoparticles aimed at overcoming physiological barriers to enhance therapeutic outcomes. This research is critical for advancing targeted therapies for a variety of cardiovascular conditions, highlighting the compound's versatility and potential as a building block in pharmaceutical development (Geldenhuys et al., 2017).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of 3-Chloro-4-(methylsulfonyl)benzoic acid, such as salicylic acid derivatives, have been thoroughly reviewed. These compounds, known for their anti-inflammatory and analgesic activities, are of interest due to their potential as alternative therapeutic agents. The exploration of these derivatives' COX-2 specificity, toxicity profiles, and antiplatelet activity presents a promising avenue for new drug development, emphasizing the importance of understanding the molecular mechanisms of their action (Tjahjono et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-4-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPBQPKQRWCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(methylsulfonyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.